molecular formula C25H27N5O4 B459281 ethyl 6-amino-5,7,7-tricyano-8-(3,4-diethoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate CAS No. 494792-03-9

ethyl 6-amino-5,7,7-tricyano-8-(3,4-diethoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate

Cat. No.: B459281
CAS No.: 494792-03-9
M. Wt: 461.5g/mol
InChI Key: NIQAXCHQFHHGOT-SIKLNZKXSA-N
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Description

Ethyl 6-amino-5,7,7-tricyano-8-(3,4-diethoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is a complex organic compound with a unique structure that includes multiple cyano groups and a diethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5,7,7-tricyano-8-(3,4-diethoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the isoquinoline core, followed by the introduction of the cyano groups and the diethoxyphenyl moiety. Common reagents used in these reactions include ethyl cyanoacetate, aromatic aldehydes, and ammonia or amines under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5,7,7-tricyano-8-(3,4-diethoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the cyano groups or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary from mild to harsh, depending on the specific transformation required.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted isoquinoline derivatives.

Scientific Research Applications

Ethyl 6-amino-5,7,7-tricyano-8-(3,4-diethoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5,7,7-tricyano-8-(3,4-diethoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-amino-5,7,7-tricyano-8-(3,4-diethoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate can be compared with other similar compounds, such as:

  • Ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
  • 6-amino-8-(3,4-diethoxyphenyl)-2-methyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile

These compounds share structural similarities but differ in the substituents on the phenyl ring or other parts of the molecule. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

494792-03-9

Molecular Formula

C25H27N5O4

Molecular Weight

461.5g/mol

IUPAC Name

ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,4-diethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C25H27N5O4/c1-4-32-20-8-7-16(11-21(20)33-5-2)22-19-13-30(24(31)34-6-3)10-9-17(19)18(12-26)23(29)25(22,14-27)15-28/h7-9,11,19,22H,4-6,10,13,29H2,1-3H3/t19-,22+/m0/s1

InChI Key

NIQAXCHQFHHGOT-SIKLNZKXSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC)OCC

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@@H]2[C@H]3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC)OCC

Origin of Product

United States

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